molecular formula C9H7BrClNO B13695310 7-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one

7-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B13695310
M. Wt: 260.51 g/mol
InChI Key: QIBJSHJFKAKTER-UHFFFAOYSA-N
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Description

7-Bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one (CAS 184485-08-6) is a high-value, multi-halogenated derivative of the privileged 3,4-dihydroisoquinolin-1(2H)-one scaffold. This compound is of significant interest in medicinal and agrochemical research, particularly for the discovery of new bioactive agents. The 3,4-dihydroisoquinolin-1(2H)-one core is recognized as a synthetically accessible mimic of complex natural products and is prevalent in compounds with diverse biological activities . Research indicates that derivatives of this scaffold demonstrate potent antioomycete activity against plant pathogens like Pythium recalcitrans , with some analogs exhibiting higher in vitro potency than commercial agents . The presence of both bromo and chloro substituents on the aromatic ring makes this compound a versatile and valuable chemical building block for further synthetic exploration, enabling structure-activity relationship (SAR) studies and the optimization of biological properties through reactions at the N2, C3, and C4 sites of the core structure . The established synthetic route via the Castagnoli–Cushman reaction allows for efficient and diverse library generation . This product is intended for use by professional researchers in laboratory settings only. It is strictly for research purposes and is not classified as a drug, cosmetic, or for any form of human or veterinary use.

Properties

Molecular Formula

C9H7BrClNO

Molecular Weight

260.51 g/mol

IUPAC Name

7-bromo-8-chloro-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C9H7BrClNO/c10-6-2-1-5-3-4-12-9(13)7(5)8(6)11/h1-2H,3-4H2,(H,12,13)

InChI Key

QIBJSHJFKAKTER-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2Cl)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of halogenated dihydroisoquinolinones typically follows a sequence involving:

  • Construction of the dihydroisoquinolinone core,
  • Introduction of amino groups,
  • Subsequent halogenation (bromination and chlorination) at specific aromatic positions,
  • Purification and isolation of the target compound.

The key challenge is selective halogenation at positions 7 and 8 on the aromatic ring.

Preparation of 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one (Precursor Step)

A well-documented method for synthesizing 7-bromo-3,4-dihydroisoquinolin-1(2H)-one involves diazotization and Sandmeyer-type halogenation of 7-amino-3,4-dihydroisoquinolin-1(2H)-one. The reaction sequence is as follows:

Step Reagents and Conditions Yield Notes
1 Dissolve 7-amino-3,4-dihydroisoquinolin-1(2H)-one (0.77 g, 4.77 mmol) in acetonitrile (10 mL) at 0°C Starting material preparation (see Girard et al., J. Org. Chem. 1983, 48, 3220)
2 Add 48% aqueous hydrobromic acid (10 mL, precooled to 0°C), stir at 0°C for 30 min Formation of diazonium salt
3 Add sodium nitrite solution (0.379 g, 5.49 mmol in 2 mL water) slowly over 24 min at 0°C Diazotization
4 Stir at 0°C for 30 min, then add copper(I) bromide (0.822 g, 5.726 mmol) portionwise over 10 min Sandmeyer reaction to replace diazonium with bromine
5 Warm to room temperature, stir 30 min, then heat at 70°C for 1 h Completion of bromination
6 Cool to 0°C, add water (60 mL), stir 1 h, filter, dry residue, dissolve in 10% methanol/dichloromethane, dry and evaporate 63% Product isolation and purification

This method yields 7-bromo-3,4-dihydroisoquinolin-1(2H)-one with a 63% yield and has been verified by mass spectrometry (m/z 227, MH+).

Data Table Summarizing Preparation Conditions

Compound Reagents/Conditions Yield (%) Reference/Notes
7-Amino-3,4-dihydroisoquinolin-1(2H)-one Starting material - Girard et al., J. Org. Chem. (1983)
7-Bromo-3,4-dihydroisoquinolin-1(2H)-one HBr (48%), NaNO2, CuBr, acetonitrile, 0°C to 70°C 63 Experimental procedure detailed in
7-Bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one N-chlorosuccinimide or Cl2, inert solvent, low temperature, controlled reaction time (inferred method) Not reported Standard aromatic chlorination methods applied to precursor

Chemical Reactions Analysis

Types of Reactions

7-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction to less oxidized forms using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic or electrophilic substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-3,4-dihydroisoquinolin-1(2H)-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    8-chloro-3,4-dihydroisoquinolin-1(2H)-one: Lacks the bromine atom, which may influence its chemical properties and applications.

    3,4-dihydroisoquinolin-1(2H)-one: Lacks both halogen atoms, serving as a simpler analog for comparison.

Uniqueness

The presence of both bromine and chlorine atoms in 7-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one makes it unique, potentially offering distinct reactivity and biological activity compared to its analogs.

Biological Activity

7-Bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article compiles diverse research findings on its biological effects, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C9H8BrClN
  • Molecular Weight : 226.07 g/mol
  • CAS Number : 891782-60-8

The biological activity of 7-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The compound has shown promise in inhibiting certain receptors and enzymes, which may lead to therapeutic effects in cancer and neurodegenerative diseases .

Anticancer Properties

Research has demonstrated that derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibit significant antiproliferative activity against various cancer cell lines. In vitro studies revealed that compounds similar to 7-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one showed IC50 values as low as 0.08 μg/mL against MCF-7 breast cancer cells . The mechanism involves the disruption of cell viability through apoptosis induction.

CompoundCell LineIC50 (μg/mL)
7-Bromo-8-chloroMCF-7 (Breast)0.08
7-Bromo AnalogMDA-MB-231 (Breast)0.25
Other DerivativesIshikawa (Endometrial)0.61

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties, particularly as a selective butyrylcholinesterase (BChE) inhibitor. In vitro assays indicated that certain derivatives exhibited significant protective effects against amyloid-beta-induced toxicity in SH-SY5Y neuroblastoma cells, showcasing their potential in treating Alzheimer's disease .

Structure-Activity Relationship (SAR)

The presence of halogen atoms (bromine and chlorine) in the structure of 7-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one is crucial for its biological activity. Comparative studies with similar compounds reveal that variations in substitution patterns significantly affect their potency and selectivity.

CompoundActivity TypeObservations
5-Bromo-8-chloroisoquinolinLacks dihydro componentReduced activity compared to the target compound
8-Chloro-3,4-dihydroisoquinolinSimilar structureNo bromine leads to lower reactivity
5-Bromo-3,4-dihydroisoquinolinLacks chlorineDifferent binding affinity

Case Studies

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of several tetrahydroisoquinoline derivatives against human breast cancer cell lines. The results indicated that modifications at specific positions on the isoquinoline ring could enhance or diminish activity against cancer cells .
  • Neuroprotective Activity : Another study focused on the neuroprotective effects of BChE inhibitors derived from isoquinoline structures. Compounds were tested for their ability to prevent neurotoxicity induced by amyloid-beta peptides .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 7-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one?

  • Methodological Answer : The synthesis of halogenated dihydroisoquinolinones typically involves halogenation steps under controlled conditions. For bromination, hydrobromic acid (HBr) in acetonitrile at 0°C is a common approach, as seen in analogous compounds like 7-bromo-3,4-dihydroisoquinolinone synthesis . Chlorination may require electrophilic substitution using chlorinating agents (e.g., Cl₂ or SOCl₂) in inert solvents. Key factors include temperature control (<5°C to avoid side reactions), solvent polarity (acetonitrile enhances electrophilic substitution), and stoichiometric ratios of halogenating agents. Factorial design methodologies (e.g., Taguchi or Box-Behnken) can optimize yield by testing variables like reaction time, temperature, and reagent molarity .

Q. Which spectroscopic techniques are most effective for characterizing 7-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. 1^1H NMR can identify proton environments near bromine and chlorine substituents, while 13^{13}C NMR resolves carbon chemical shifts influenced by halogen electronegativity. High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C₉H₇BrClNO). Infrared (IR) spectroscopy detects carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and aromatic C-Br/C-Cl vibrations (~500–700 cm⁻¹). X-ray crystallography, as applied to similar compounds like 2-hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one, resolves stereochemical ambiguities .

Q. How should researchers handle stability and storage of halogenated dihydroisoquinolinones?

  • Methodological Answer : Store the compound in amber vials under inert gas (argon/nitrogen) at –20°C to minimize photodegradation and hydrolysis. Stability studies using accelerated thermal stress (40–60°C) and HPLC-MS monitoring can identify degradation products (e.g., dehalogenation or oxidation byproducts). Precautionary measures include avoiding prolonged exposure to moisture and light, as halogenated aromatics are prone to radical-mediated decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 7-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one in novel reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways and transition states. For example, ICReDD’s reaction path search methods predict regioselectivity in halogenation or nucleophilic substitution by analyzing electron density maps and Fukui indices . Molecular dynamics simulations assess solvent effects, while machine learning algorithms (e.g., neural networks) correlate structural descriptors (e.g., Hammett constants) with reaction outcomes.

Q. What experimental strategies resolve contradictions in reported biological activity data for halogenated isoquinolinones?

  • Methodological Answer : Contradictions may arise from isomerism (e.g., positional isomers in bromo/chloro substitution) or impurities. Use orthogonal analytical methods (e.g., chiral HPLC, 2D NMR) to confirm compound identity. For bioactivity studies, standardize in vitro assays (e.g., enzyme inhibition with IC₅₀ replicates) and compare with structurally validated analogs. Structure-activity relationship (SAR) analysis of derivatives, such as 7-fluoro or 7-bromo variants, can isolate halogen-specific effects .

Q. How do bromine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Bromine’s lower electronegativity (vs. chlorine) enhances oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Kinetic studies using 13^{13}C-labeled substrates or kinetic isotope effects (KIE) quantify substituent effects. Advanced techniques like in-situ IR or Raman spectroscopy monitor reaction progress, while X-ray absorption spectroscopy (XAS) probes catalyst-substrate interactions. Contrast with chlorinated analogs, which may require harsher conditions (e.g., CuI/ligand systems) .

Q. What methodologies address discrepancies in synthetic yields reported for halogenated dihydroisoquinolinones?

  • Methodological Answer : Systematically replicate literature procedures while varying parameters (e.g., solvent purity, catalyst batch). Use design of experiments (DoE) to identify critical factors (e.g., moisture content, stirring rate). Analytical validation via 19^{19}F NMR (for fluorinated analogs) or inductively coupled plasma mass spectrometry (ICP-MS) for halogen quantification ensures reproducibility. Cross-reference with databases like PubChem to verify reported data .

Methodological Resources

  • Experimental Design : Apply factorial designs (e.g., full factorial or response surface methodology) to optimize synthesis and characterize variables .
  • Data Contradiction Analysis : Use meta-analysis frameworks to compare published data, emphasizing peer-reviewed sources over commercial platforms .
  • Advanced Characterization : Combine X-ray crystallography, DFT calculations, and microspectroscopic imaging (e.g., AFM-IR) for nanoscale surface interaction studies .

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